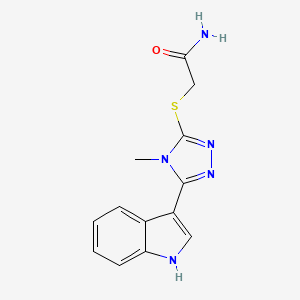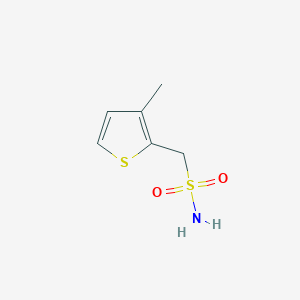
(3-Methylthiophen-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylthiophen-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H9NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanesulfonamide group attached to the 2-position of the thiophene ring, with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene.
Sulfonation: The thiophene ring is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
The reaction conditions for these steps generally involve:
Sulfonation: Conducted at low temperatures (0-5°C) to control the reaction rate and prevent over-sulfonation.
Amidation: Typically performed at room temperature or slightly elevated temperatures (20-40°C) to ensure complete conversion to the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise control of reaction conditions.
Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for metalation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
(3-Methylthiophen-2-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential in organic electronics and as a precursor for conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methanesulfonamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: The compound’s electronic properties are leveraged to enhance the performance of organic electronic devices.
Biological Studies: It interacts with proteins or enzymes, altering their activity and providing insights into their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the methyl group at the 3-position.
(2-Methylthiophen-3-yl)methanesulfonamide: The positions of the methyl and sulfonamide groups are reversed.
Thiophene-3-sulfonamide: Lacks the methyl group and has the sulfonamide group at the 3-position.
Uniqueness
(3-Methylthiophen-2-yl)methanesulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZIYZAXFBEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248124-36-8 |
Source


|
| Record name | (3-methylthiophen-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
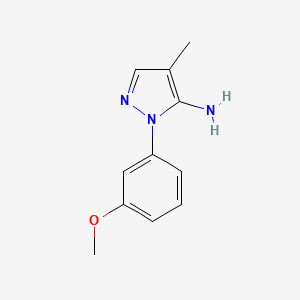
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)

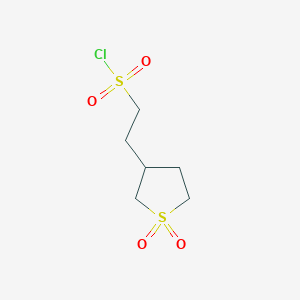

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)


![2-(3-{[5-(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2810197.png)
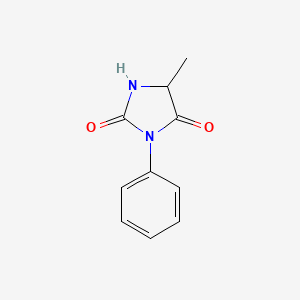
![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
